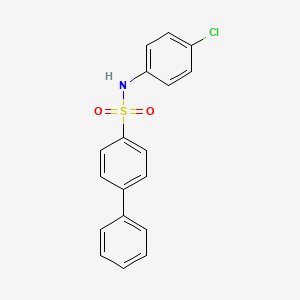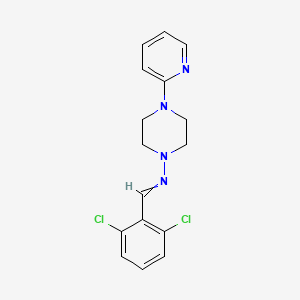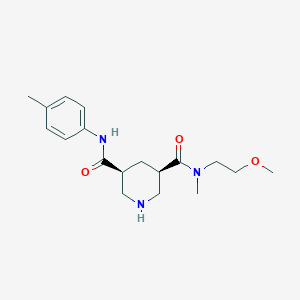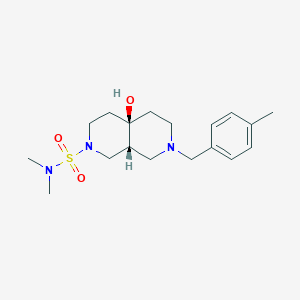![molecular formula C21H22N4O2 B5690767 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and is highly expressed in activated microglia and astrocytes in the central nervous system. DPA-714 has been extensively studied for its potential applications in neuroimaging and neuroinflammatory diseases.
作用机制
DPA-714 binds to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, which is upregulated in activated microglia and astrocytes in the central nervous system. The binding of DPA-714 to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide results in the modulation of immune responses and the regulation of mitochondrial function. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response in the central nervous system. It reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and promotes the production of anti-inflammatory cytokines such as IL-10. DPA-714 has also been shown to regulate mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide and has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. However, DPA-714 has some limitations for lab experiments. It has a short half-life and requires a high dose for in vivo imaging. It also has low solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of DPA-714. One direction is to optimize the synthesis of DPA-714 to produce higher yields and purity. Another direction is to develop new ligands for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide with higher affinity and selectivity. The use of DPA-714 in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) is also an area of future research. Additionally, the potential applications of DPA-714 in other diseases such as cancer and cardiovascular diseases should be explored.
合成方法
The synthesis of DPA-714 involves a series of chemical reactions starting from 3,3-diphenylpiperidin-4-one. The intermediate compounds are then reacted with 2-amino-5-chlorobenzophenone to obtain the final product. The synthesis of DPA-714 has been optimized to produce high yields and purity.
科学研究应用
DPA-714 has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. It has been used as a radioligand for positron emission tomography (PET) imaging of 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide in vivo. PET imaging with DPA-714 has been shown to be a useful tool for the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-19(26)20-23-18(27-24-20)14-25-13-7-12-21(15-25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAFPIQVHBGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(=O)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,3-Diphenylpiperidin-1-YL)methyl]-1,2,4-oxadiazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)


![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)
![3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5690780.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)